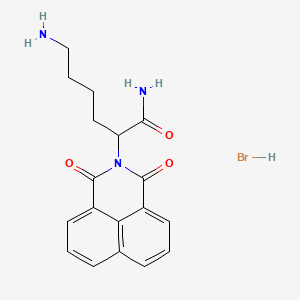
alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(de)isoquinoline core, an acetamide group, and an aminobutyl side chain. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,8-naphthalic anhydride with an appropriate amine to form the isoquinoline core. This intermediate is then reacted with 4-aminobutylamine under controlled conditions to introduce the aminobutyl side chain. The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthalimide: Shares a similar core structure but lacks the aminobutyl side chain.
Mitonafide: A related compound with anticancer properties but different side chains and functional groups.
Naphthalene-1,8-dicarboximide: Another structurally related compound used in various chemical applications.
Uniqueness
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the aminobutyl side chain and the monohydrobromide salt form enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81254-02-6 |
|---|---|
Molekularformel |
C18H20BrN3O3 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
6-amino-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |
InChI |
InChI=1S/C18H19N3O3.BrH/c19-10-2-1-9-14(16(20)22)21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |
InChI-Schlüssel |
YWNHJSCTUNHAGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCCCN)C(=O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


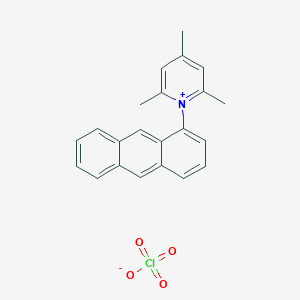
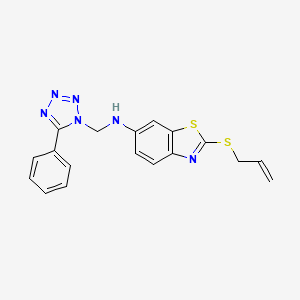
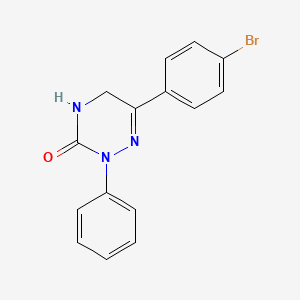
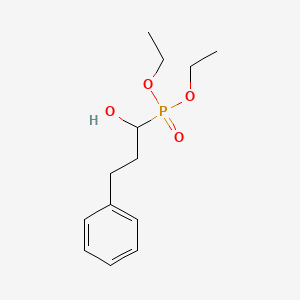
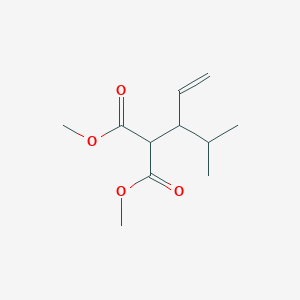
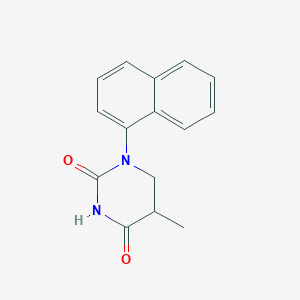
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)


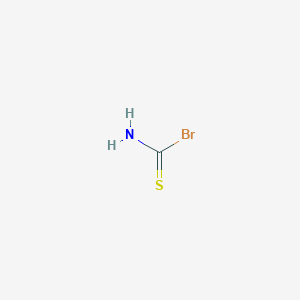

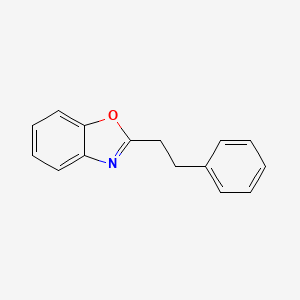
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
